Cas no 1275762-26-9 (5-Bromo-2-(4-methylanilino)pyridine-3-carboxylic acid)

1275762-26-9 structure
상품 이름:5-Bromo-2-(4-methylanilino)pyridine-3-carboxylic acid
5-Bromo-2-(4-methylanilino)pyridine-3-carboxylic acid 화학적 및 물리적 성질
이름 및 식별자
-
- EN300-7354190
- 1275762-26-9
- 5-bromo-2-(4-methylanilino)pyridine-3-carboxylic acid
- AKOS006245130
- 5-bromo-2-[(4-methylphenyl)amino]pyridine-3-carboxylic acid
- 5-Bromo-2-(4-methylanilino)pyridine-3-carboxylic acid
-
- 인치: 1S/C13H11BrN2O2/c1-8-2-4-10(5-3-8)16-12-11(13(17)18)6-9(14)7-15-12/h2-7H,1H3,(H,15,16)(H,17,18)
- InChIKey: XRXCYUVXGDOWGY-UHFFFAOYSA-N
- 미소: BrC1=CN=C(C(C(=O)O)=C1)NC1C=CC(C)=CC=1
계산된 속성
- 정밀분자량: 306.00039g/mol
- 동위원소 질량: 306.00039g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 4
- 중원자 수량: 18
- 회전 가능한 화학 키 수량: 3
- 복잡도: 293
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 62.2Ų
- 소수점 매개변수 계산 참조값(XlogP): 3.9
5-Bromo-2-(4-methylanilino)pyridine-3-carboxylic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7354190-2.5g |
5-bromo-2-[(4-methylphenyl)amino]pyridine-3-carboxylic acid |
1275762-26-9 | 95% | 2.5g |
$1454.0 | 2023-05-29 | |
Aaron | AR028UG5-1g |
5-bromo-2-[(4-methylphenyl)amino]pyridine-3-carboxylicacid |
1275762-26-9 | 95% | 1g |
$1047.00 | 2025-02-17 | |
1PlusChem | 1P028U7T-2.5g |
5-bromo-2-[(4-methylphenyl)amino]pyridine-3-carboxylicacid |
1275762-26-9 | 95% | 2.5g |
$1859.00 | 2023-12-25 | |
1PlusChem | 1P028U7T-50mg |
5-bromo-2-[(4-methylphenyl)amino]pyridine-3-carboxylicacid |
1275762-26-9 | 95% | 50mg |
$269.00 | 2023-12-25 | |
1PlusChem | 1P028U7T-100mg |
5-bromo-2-[(4-methylphenyl)amino]pyridine-3-carboxylicacid |
1275762-26-9 | 95% | 100mg |
$369.00 | 2023-12-25 | |
1PlusChem | 1P028U7T-250mg |
5-bromo-2-[(4-methylphenyl)amino]pyridine-3-carboxylicacid |
1275762-26-9 | 95% | 250mg |
$516.00 | 2023-12-25 | |
Enamine | EN300-7354190-0.5g |
5-bromo-2-[(4-methylphenyl)amino]pyridine-3-carboxylic acid |
1275762-26-9 | 95% | 0.5g |
$579.0 | 2023-05-29 | |
Enamine | EN300-7354190-0.05g |
5-bromo-2-[(4-methylphenyl)amino]pyridine-3-carboxylic acid |
1275762-26-9 | 95% | 0.05g |
$174.0 | 2023-05-29 | |
Enamine | EN300-7354190-0.25g |
5-bromo-2-[(4-methylphenyl)amino]pyridine-3-carboxylic acid |
1275762-26-9 | 95% | 0.25g |
$367.0 | 2023-05-29 | |
Enamine | EN300-7354190-1.0g |
5-bromo-2-[(4-methylphenyl)amino]pyridine-3-carboxylic acid |
1275762-26-9 | 95% | 1g |
$743.0 | 2023-05-29 |
5-Bromo-2-(4-methylanilino)pyridine-3-carboxylic acid 관련 문헌
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
1275762-26-9 (5-Bromo-2-(4-methylanilino)pyridine-3-carboxylic acid) 관련 제품
- 338963-44-3(6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile)
- 51355-78-3((4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanol)
- 1361555-23-8(2-Fluoro-4-hydroxy-2',3',4',5',6'-pentachlorobiphenyl)
- 36640-55-8([3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol)
- 203645-63-0(Amitriptyline-d)
- 25662-24-2(1-Benzyl-2-(bromomethyl)aziridine)
- 42998-51-6(Benzyl ethyl malonate)
- 1892997-21-5(1-Chloro-4-methylisoquinolin-6-amine)
- 1697162-41-6(1-1-(2-cyclopropylethoxy)-2-iodoethyl-3-methylbenzene)
- 20532-34-7(1-Benzothiophen-5-ylmethanol)
추천 공급업체
Hubei Changfu Chemical Co., Ltd.
골드 회원
중국 공급자
대량

Taian Jiayue Biochemical Co., Ltd
골드 회원
중국 공급자
대량

Nanjing jingzhu bio-technology Co., Ltd.
골드 회원
중국 공급자
대량

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
골드 회원
중국 공급자
대량

Shandong Feiyang Chemical Co., Ltd
골드 회원
중국 공급자
대량
